molecular formula C18H22BrClSn B12556670 Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane CAS No. 144650-36-2

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane

Cat. No.: B12556670
CAS No.: 144650-36-2
M. Wt: 472.4 g/mol
InChI Key: DATIEBBJCYLSMN-UHFFFAOYSA-L
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Description

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C18H22BrClSn. This compound is characterized by the presence of both bromine and chlorine atoms bonded to a tin center, along with two 2,4,6-trimethylphenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane can be synthesized through the reaction of 2,4,6-trimethylphenylmagnesium bromide with tin(IV) chloride. The reaction typically proceeds as follows:

  • Preparation of 2,4,6-trimethylphenylmagnesium bromide by reacting 2,4,6-trimethylbromobenzene with magnesium in anhydrous ether.
  • Addition of tin(IV) chloride to the Grignard reagent, resulting in the formation of this compound.

The reaction conditions usually involve low temperatures and an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific substrates involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

    Materials Science: Employed in the preparation of organotin-based materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane involves its ability to form coordination complexes with various substrates. The tin center can coordinate with nucleophiles, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis(2,4,6-trimethylphenyl)stannane
  • Dibromobis(2,4,6-trimethylphenyl)stannane
  • Bromo(dichloro)bis(2,4,6-trimethylphenyl)stannane

Uniqueness

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. This dual halogenation provides versatility in synthetic applications, allowing for a broader range of transformations compared to compounds with only one type of halogen.

Properties

CAS No.

144650-36-2

Molecular Formula

C18H22BrClSn

Molecular Weight

472.4 g/mol

IUPAC Name

bromo-chloro-bis(2,4,6-trimethylphenyl)stannane

InChI

InChI=1S/2C9H11.BrH.ClH.Sn/c2*1-7-4-8(2)6-9(3)5-7;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

DATIEBBJCYLSMN-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(Cl)Br)C

Origin of Product

United States

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